molecular formula C3HBrO3 B12807213 4-Bromo-[1,3]dioxol-2-one

4-Bromo-[1,3]dioxol-2-one

Cat. No.: B12807213
M. Wt: 164.94 g/mol
InChI Key: UUCOBUVUSYHNAX-UHFFFAOYSA-N
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Description

4-Bromo-[1,3]dioxol-2-one (IUPAC: 4-bromobenzo[d][1,3]dioxol-2-one) is a brominated derivative of the cyclic carbonate benzo[d][1,3]dioxol-2-one. Its structure consists of a benzene ring fused to a 1,3-dioxol-2-one moiety, with a bromine atom substituted at the 4-position.

Halogenated dioxolones, such as 4-bromo derivatives, are often utilized as intermediates in organic synthesis, particularly in cycloaddition reactions for producing polycarbonates or pharmaceutical precursors .

Properties

IUPAC Name

4-bromo-1,3-dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrO3/c4-2-1-6-3(5)7-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOBUVUSYHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-[1,3]dioxol-2-one typically involves the bromination of 1,3-dioxol-2-one. One common method is the reaction of 1,3-dioxol-2-one with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:

C3H4O3+Br2C3HBrO3+HBr\text{C}_3\text{H}_4\text{O}_3 + \text{Br}_2 \rightarrow \text{C}_3\text{HBrO}_3 + \text{HBr} C3​H4​O3​+Br2​→C3​HBrO3​+HBr

Industrial Production Methods

Industrial production of 4-Bromo-[1,3]dioxol-2-one may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position : Para-substituted bromine (4-position) likely improves resonance stabilization compared to meta-substituted isomers, influencing reactivity in catalytic processes.

Halogen Effects : Bromine’s leaving-group ability makes 4-Bromo-[1,3]dioxol-2-one suitable for substitution reactions, whereas chlorinated analogs excel in cycloadditions.

Stability and Hazards : Brominated derivatives may require stringent storage conditions (e.g., low temperatures) and pose heightened hazards compared to the parent compound.

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